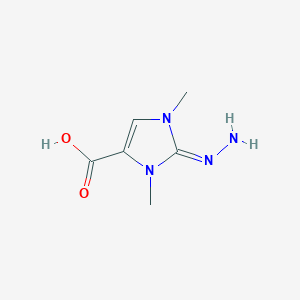
Copper heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper heptanoate is an organometallic compound with the chemical formula Cu(C_7H_13O_2)_2. It is a copper salt of heptanoic acid, also known as enanthic acid. This compound is known for its applications in various fields, including agriculture, medicine, and industrial processes, due to its antimicrobial and fungicidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper heptanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with heptanoic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or methanol. The general reaction is as follows:
CuO+2C7H13COOH→Cu(C7H13COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with sodium heptanoate in an aqueous solution. The reaction precipitates this compound, which is then filtered, washed, and dried. The reaction is as follows:
CuSO4+2C7H13COONa→Cu(C7H13COO)2+Na2SO4
Análisis De Reacciones Químicas
Types of Reactions: Copper heptanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and heptanoic acid.
Reduction: It can be reduced to metallic copper and heptanoic acid.
Substitution: this compound can participate in ligand exchange reactions with other carboxylic acids.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or a reducing agent such as sodium borohydride.
Substitution: Other carboxylic acids or their salts.
Major Products:
Oxidation: Copper(II) oxide and heptanoic acid.
Reduction: Metallic copper and heptanoic acid.
Substitution: Copper salts of other carboxylic acids.
Aplicaciones Científicas De Investigación
Copper heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies of copper metabolism and its role in enzymatic processes.
Medicine: Investigated for its antimicrobial properties and potential use in treating copper deficiency.
Industry: Utilized as a fungicide in agriculture and as a corrosion inhibitor in metal coatings.
Mecanismo De Acción
Copper heptanoate exerts its effects primarily through the release of copper ions, which interact with
Propiedades
Número CAS |
5128-10-9 |
|---|---|
Fórmula molecular |
C14H26CuO4 |
Peso molecular |
321.90 g/mol |
Nombre IUPAC |
copper;heptanoate |
InChI |
InChI=1S/2C7H14O2.Cu/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |
Clave InChI |
NQDSPXCXIOLFGI-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)

![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)




![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)
![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)
